molecular formula C12H18O2 B14237142 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid CAS No. 216487-11-5

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid

Katalognummer: B14237142
CAS-Nummer: 216487-11-5
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: GTLBCKNYJPQKHE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and purification steps such as distillation or crystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoic Acid: A simple carboxylic acid with similar chemical properties.

    Cyclohexene: A cyclic hydrocarbon with a similar ring structure.

    Indole-3-acetic Acid: A compound with a similar carboxylic acid moiety.

Uniqueness

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is unique due to its specific combination of a cyclohexene ring, a prop-1-en-2-yl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

216487-11-5

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid

InChI

InChI=1S/C12H18O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,11H,1,4-8H2,2H3,(H,13,14)/t11-/m1/s1

InChI-Schlüssel

GTLBCKNYJPQKHE-LLVKDONJSA-N

Isomerische SMILES

CC(=C)[C@H]1CCC(=CC1)CCC(=O)O

Kanonische SMILES

CC(=C)C1CCC(=CC1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.